2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide is an organic compound with the molecular formula C({11})H({13})ClN(_{2})O It is characterized by the presence of a chloro group, a cyclopropyl group, and a pyridin-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone. This can be achieved by reacting chloroacetyl chloride with an appropriate amine under basic conditions to form the acetamide intermediate.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction. This involves the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Attachment of the Pyridin-2-ylmethyl Group: The final step involves the attachment of the pyridin-2-ylmethyl group. This can be achieved through a nucleophilic substitution reaction where the pyridin-2-ylmethyl group displaces a leaving group on the acetamide intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amide-containing molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro group and the cyclopropyl group can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropyl-N-methylacetamide: Similar structure but lacks the pyridin-2-ylmethyl group.
2-Chloro-N-cyclopropyl-N-phenylacetamide: Contains a phenyl group instead of the pyridin-2-ylmethyl group.
2-Chloro-N-cyclopropyl-N-ethylacetamide: Contains an ethyl group instead of the pyridin-2-ylmethyl group.
Uniqueness
2-Chloro-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide is unique due to the presence of the pyridin-2-ylmethyl group, which can confer specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-7-11(15)14(10-4-5-10)8-9-3-1-2-6-13-9/h1-3,6,10H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJXHHCSLFYBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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